4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol is a chemical compound characterized by the presence of a naphthalene core linked to two phenol groups through ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol typically involves the reaction of 2,6-dihydroxynaphthalene with phenol derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol involves its interaction with various molecular targets and pathways. Its phenolic groups can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological and chemical activities. The naphthalene core provides structural stability and enhances its ability to interact with different molecular entities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[2,7-Naphthalenediylbis(oxy)]diphthalonitrile: Similar in structure but with nitrile groups instead of phenol groups.
4,4’-[Ethane-1,2-diylbis(oxy)]dianiline: Contains an ethane linkage instead of a naphthalene core.
4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]: Features brominated phenol groups and an isopropylidene linkage.
Uniqueness
4,4’-[Naphthalene-2,6-diylbis(oxy)]diphenol is unique due to its naphthalene core, which imparts specific electronic and structural properties that are not present in the similar compounds listed above. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
126026-45-7 |
---|---|
Molekularformel |
C22H16O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4-[6-(4-hydroxyphenoxy)naphthalen-2-yl]oxyphenol |
InChI |
InChI=1S/C22H16O4/c23-17-3-9-19(10-4-17)25-21-7-1-15-13-22(8-2-16(15)14-21)26-20-11-5-18(24)6-12-20/h1-14,23-24H |
InChI-Schlüssel |
QMDSEHDPZJPCNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)OC2=CC3=C(C=C2)C=C(C=C3)OC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.